molecular formula C7H6FN3O B1370938 7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one CAS No. 1000341-65-0

7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one

Cat. No. B1370938
CAS RN: 1000341-65-0
M. Wt: 167.14 g/mol
InChI Key: AIBMAXWDVAMDAE-UHFFFAOYSA-N
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Description

“7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one” is a complex chemical compound utilized in diverse scientific research. It is a derivative of indazole, a heterocyclic aromatic organic compound . The indazole family of nitrogen-containing heterocycles has aroused great interest due to its wide variety of biological properties .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H5FN2O . It has a molecular weight of 152.126 . The exact mass is 152.038589 .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3 . Its boiling point is 369.2±22.0 °C at 760 mmHg . The flash point is 177.1±22.3 °C . The compound’s LogP is 1.80 , and its PSA is 48.91000 .

Scientific Research Applications

1. Potent and Selective Inhibitors in Medicinal Chemistry

7-Fluoroindazoles, closely related to 7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one, have been identified as potent and selective inhibitors of factor Xa, an important target in anticoagulant therapy. These inhibitors utilize a key 7-fluoroindazolyl moiety, which replaces the carbonyl group of an amide in previously reported factor Xa inhibitors. Their synthesis and structure-activity relationships suggest enhanced inhibitory potencies, making them significant in the development of anticoagulant drugs (Lee et al., 2008).

2. Synthesis and Antibacterial Activity

Compounds structurally similar to this compound, like the pyridonecarboxylic acids, have shown promising antibacterial activities. The synthesis of these compounds involves the introduction of amino- and hydroxy-substituted cyclic amino groups, leading to the discovery of compounds with higher antibacterial potency than existing drugs (Egawa et al., 1984).

3. Antitumor Applications

Research has also explored the antitumor potential of compounds similar to this compound. For instance, 3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole-1-Carboxamide has shown promising results in inhibiting the proliferation of certain cancer cell lines, highlighting the potential of these compounds in cancer therapy (Hao et al., 2017).

4. Catalysis and Synthesis of Derivatives

Fluoroindazole derivatives, including 7-amino-1,3-dioxo-1,2,3,5-tetrahydropyrazolo[1,2-a][1,2,4]triazole and related compounds, have been synthesized using mild basic ionic liquids as catalysts. These methods offer advantages in terms of reusability of catalysts, easy isolation of products, and excellent yields, which are crucial for large-scale synthesis in pharmaceutical applications (Shaterian & Azizi, 2013).

properties

IUPAC Name

7-amino-4-fluoro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3O/c8-3-1-2-4(9)6-5(3)7(12)11-10-6/h1-2H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBMAXWDVAMDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1N)NNC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650573
Record name 7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000341-65-0
Record name 7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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